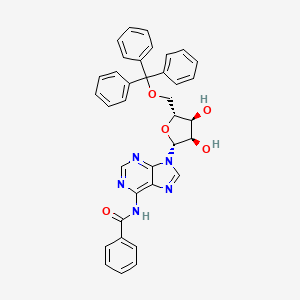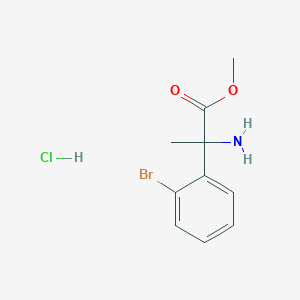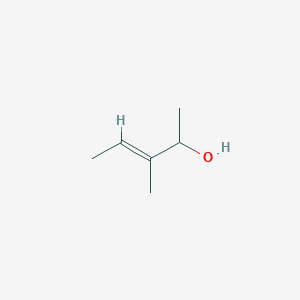
(E)-3-methylpent-3-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-methylpent-3-en-2-ol is an organic compound with the molecular formula C6H12O It is a type of alcohol with a double bond in its structure, specifically an enol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(E)-3-methylpent-3-en-2-ol can be synthesized through several methods. One common approach involves the aldol condensation of acetone with isobutyraldehyde, followed by dehydration to form the enone, and subsequent reduction to yield the desired enol. The reaction conditions typically include the use of a base such as sodium hydroxide for the aldol condensation, and a reducing agent like sodium borohydride for the reduction step.
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic hydrogenation of the corresponding enone. This process involves the use of a metal catalyst such as palladium on carbon under hydrogen gas at elevated pressures and temperatures. The industrial production methods are designed to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-methylpent-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be further reduced to form the corresponding saturated alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Thionyl chloride in the presence of pyridine or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of 3-methylpent-3-en-2-one or 3-methylpentanoic acid.
Reduction: Formation of 3-methylpentan-2-ol.
Substitution: Formation of 3-methylpent-3-en-2-yl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
(E)-3-methylpent-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (E)-3-methylpent-3-en-2-ol involves its interaction with specific molecular targets and pathways. As an enol, it can participate in tautomerization reactions, forming the corresponding keto form. This tautomerization can influence its reactivity and interactions with biological molecules. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in nucleophilic addition reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-methylpent-2-en-1-ol: Another enol with a similar structure but different position of the double bond.
3-methylpentan-2-ol: A saturated alcohol with a similar carbon skeleton but lacking the double bond.
3-methylpent-3-en-2-one: The corresponding ketone form of (E)-3-methylpent-3-en-2-ol.
Uniqueness
This compound is unique due to its specific double bond position and hydroxyl group, which confer distinct chemical properties and reactivity. Its ability to undergo tautomerization and participate in various chemical reactions makes it a valuable compound in synthetic chemistry and research applications.
Eigenschaften
CAS-Nummer |
24652-51-5 |
|---|---|
Molekularformel |
C6H12O |
Molekulargewicht |
100.16 g/mol |
IUPAC-Name |
(E)-3-methylpent-3-en-2-ol |
InChI |
InChI=1S/C6H12O/c1-4-5(2)6(3)7/h4,6-7H,1-3H3/b5-4+ |
InChI-Schlüssel |
ZUSDZQLJCVJXRL-SNAWJCMRSA-N |
Isomerische SMILES |
C/C=C(\C)/C(C)O |
Kanonische SMILES |
CC=C(C)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


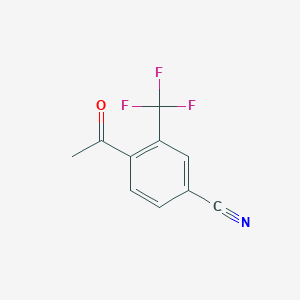
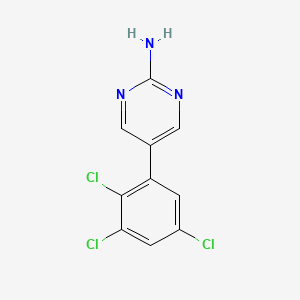

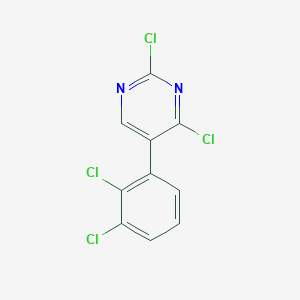
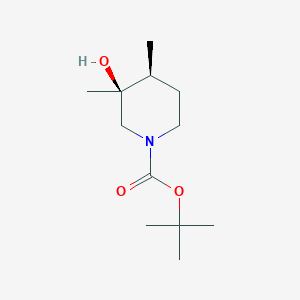
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13092764.png)
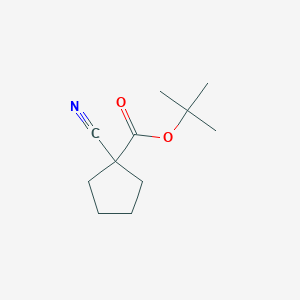
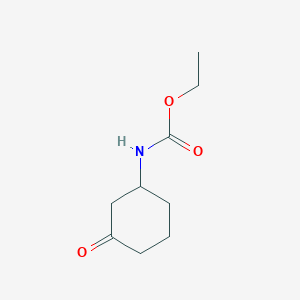


![Ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13092788.png)

